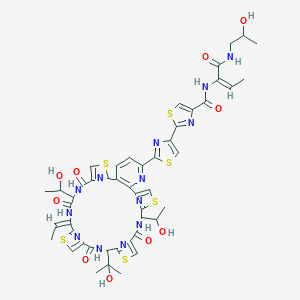

Thiocillin I

Vue d'ensemble

Description

Thiocillin I is a thiopeptide antibiotic isolated from the bacterium Bacillus cereus. Thiopeptides are a class of sulfur-rich, structurally complex natural products known for their potent antibacterial properties, particularly against Gram-positive bacteria. This compound has garnered significant attention due to its unique structure and potential therapeutic applications .

Méthodes De Préparation

The synthesis of Thiocillin I involves multiple steps, including the construction of a pyridine-thiazole core. One notable method is the Bohlmann-Rahtz synthesis, which involves the condensation of specific fragments in the presence of ammonium acetate. This method has been refined to improve efficiency and yield . Another approach utilizes a molybdenum (VI)-oxide/picolinic acid catalyst for the cyclodehydration of cysteine peptides to form thiazoline heterocycles, followed by further steps to complete the synthesis .

Analyse Des Réactions Chimiques

Thiocillin I undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form thiazole rings, a key structural feature of thiopeptides.

Reduction: Reduction reactions can modify the thiazole rings, affecting the compound’s biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and efficacy.

Common reagents used in these reactions include ammonium acetate, molybdenum (VI)-oxide, and picolinic acid. The major products formed from these reactions are various thiazole-containing derivatives .

Applications De Recherche Scientifique

Thiocillin I has several scientific research applications:

Mécanisme D'action

Thiocillin I exerts its antibacterial effects by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, blocking the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . The molecular targets of this compound include the ribosomal proteins and RNA components involved in protein synthesis .

Comparaison Avec Des Composés Similaires

Thiocillin I is part of a broader class of thiopeptide antibiotics, which includes compounds like micrococcin P1 and thiostrepton. These compounds share a common molecular scaffold involving a nitrogen-containing heterocyclic core decorated with thiazole rings . this compound is unique due to its specific structural features and the presence of certain functional groups that confer distinct biological activities .

Similar compounds include:

Micrococcin P1: Differing by a mutation of L-valine into 3-hydroxy-L-valine.

Thiostrepton: Known for its potent antibacterial activity and complex structure.

This compound’s uniqueness lies in its specific structural configuration and the potential for genetic manipulation to produce analogues with improved therapeutic properties .

Activité Biologique

Thiocillin I is a thiopeptide antibiotic produced by the bacterium Bacillus cereus. It belongs to a class of compounds known for their potent antimicrobial properties, particularly against Gram-positive bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and recent advancements in its synthesis and modification.

Overview of this compound

This compound is characterized by a complex structure that includes a thiazolylpyridine core and a macrocyclic loop. Its unique configuration contributes to its biological activity, which primarily involves the inhibition of protein synthesis in bacterial cells. The total synthesis of this compound has been achieved, allowing for detailed studies on its biological properties and potential derivatives .

This compound exerts its antimicrobial effects by binding to the ribosomal RNA of bacteria, specifically targeting the peptidyl transferase center. This interaction disrupts the translation process, effectively halting protein synthesis. The antibiotic has shown significant efficacy against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Research has demonstrated that modifications to specific amino acid residues can significantly impact its antimicrobial efficacy:

- Amino Acid Substitutions : Studies involving alanine and serine scans on the prepeptide gene have revealed that alterations at positions 3, 4, 6, and 8 can lead to substantial changes in activity. For instance, substitutions at threonines 3 and 4 nearly abolished antibiotic activity, while modifications at positions 6 and 8 maintained near-wild-type levels .

- Macrocyclic Structure : The conformational rigidity provided by the macrocyclic loop is crucial for maintaining the antibiotic's activity. Loss of this rigidity due to structural modifications can lead to a significant decrease in efficacy .

Antimicrobial Activity

This compound has demonstrated potent antimicrobial properties against a range of bacterial strains. Below is a summary of its Minimum Inhibitory Concentrations (MICs) against selected pathogens:

| Bacterial Strain | MIC (µg/mL) | Comments |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against MRSA |

| Bacillus subtilis | 1.0 | Standard laboratory strain |

| Enterococcus faecalis | 2.0 | Moderate susceptibility |

| Pseudomonas aeruginosa | >64 | Resistant; limited effectiveness |

These results indicate that while this compound is highly effective against certain Gram-positive bacteria, it shows limited activity against Gram-negative bacteria like Pseudomonas aeruginosa, which is historically resistant to thiopeptides .

Case Studies

- Micrococcin P1 Comparison : A study comparing this compound with micrococcin P1 highlighted differences in binding affinities and mechanisms of action on ribosomal RNA. The research showed that while both antibiotics inhibit protein synthesis, their structural variations lead to distinct interactions with ribosomal components .

- Genetic Manipulation for Enhanced Production : Investigations into the genetic basis for thiocillin production have led to successful manipulations that enhance yields and create novel variants with improved activity profiles. For example, introducing specific mutations into the tclE gene allowed for the generation of 65 different thiocillin variants, some exhibiting enhanced antimicrobial properties compared to the wild type .

Recent Advances in Synthesis

Recent advancements in synthetic methodologies have facilitated the production of this compound and its analogs. A novel Mo(VI)-oxide/picolinic acid catalyst has been employed for efficient cyclodehydration processes that are crucial for constructing the thiazoline heterocycles found in thiocillins . The ability to synthesize these compounds in a laboratory setting opens avenues for developing new antibiotics amid rising antibiotic resistance.

Propriétés

IUPAC Name |

2-[2-[(26E)-26-ethylidene-12,29-bis(1-hydroxyethyl)-19-(2-hydroxypropan-2-yl)-14,21,28,31-tetraoxo-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(E)-1-(2-hydroxypropylamino)-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H49N13O10S6/c1-8-23(36(65)49-12-19(3)62)51-37(66)27-15-74-45(56-27)31-18-75-44(58-31)25-11-10-22-34(50-25)26-13-76-46(53-26)33(21(5)64)60-39(68)29-17-77-47(57-29)35(48(6,7)71)61-40(69)30-16-73-43(55-30)24(9-2)52-41(70)32(20(4)63)59-38(67)28-14-72-42(22)54-28/h8-11,13-21,32-33,35,62-64,71H,12H2,1-7H3,(H,49,65)(H,51,66)(H,52,70)(H,59,67)(H,60,68)(H,61,69)/b23-8+,24-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEORQDDAQBRWPT-NBBXXHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)NC(=CC)C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=CS4)C5=C(C=CC(=N5)C6=NC(=CS6)C7=NC(=CS7)C(=O)N/C(=C/C)/C(=O)NCC(C)O)C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)C(C)O)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H49N13O10S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59979-01-0 | |

| Record name | Thiocillin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059979010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is thiocillin I and how does it differ from other related antibiotics?

A1: this compound is a thiopeptide antibiotic, first isolated from Bacillus cereus G-15 and Bacillus badius AR-91. [, ] These sulfur-rich, ribosomally synthesized and post-translationally modified peptides are known for their potent activity against Gram-positive bacteria. [, ] this compound shares structural similarities with micrococcin P1, another thiopeptide antibiotic, but they differ in specific structural units. [, ] These differences are evident in their chromatographic behavior and potentially contribute to variations in their biological activity. [, ]

Q2: What is the mechanism of action of this compound?

A2: While the exact mechanism is still being elucidated, thiopeptides, like this compound, are known to inhibit bacterial ribosomes. [] This suggests that they interfere with bacterial protein synthesis, ultimately leading to bacterial cell death.

Q3: Have there been any successful total syntheses of this compound?

A4: Yes, the total synthesis of this compound has been achieved. [, , ] Notably, a novel molybdenum catalyst played a crucial role in enabling the synthesis. [] This breakthrough facilitates further research into the structure-activity relationship, mode of action, and potential therapeutic applications of this compound.

Q4: How does this compound influence interspecies interactions within a biofilm?

A5: Research using a four-species model biofilm demonstrated that this compound, produced by Bacillus cereus, plays a significant role in shaping the biofilm's composition. [] It exerts a negative interaction on other species, influencing their distribution and abundance within the biofilm. This highlights the ecological importance of this compound in complex microbial communities.

Q5: What are the future directions for research on this compound?

A5: Future research could focus on several aspects of this compound, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.